molecular formula C19H19N3O5S B2714647 (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 85979-07-3

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2714647
CAS No.: 85979-07-3
M. Wt: 401.44
InChI Key: TZSSSBJFSDMCJE-SFHVURJKSA-N
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Description

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that combines the structural features of both sulfonamides and amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:

    Acetylation: The initial step involves the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride.

    Coupling Reaction: The acetylated product is then coupled with L-tryptophan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming strong hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the tryptophan moiety.

    Azithromycin Related Compound H: Contains a sulfonyl group but differs significantly in its overall structure and applications.

Uniqueness

(S)-2-(4-acetamidophenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of both the sulfonyl group and the L-tryptophan moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(23)21-14-6-8-15(9-7-14)28(26,27)22-18(19(24)25)10-13-11-20-17-5-3-2-4-16(13)17/h2-9,11,18,20,22H,10H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSSSBJFSDMCJE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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